molecular formula C6H6BrNO B1266871 2-Bromo-6-methoxypyridine CAS No. 40473-07-2

2-Bromo-6-methoxypyridine

Cat. No. B1266871
Key on ui cas rn: 40473-07-2
M. Wt: 188.02 g/mol
InChI Key: KMODISUYWZPVGV-UHFFFAOYSA-N
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Patent
US07060836B2

Procedure details

Dried sodium (970 mg, 42.2 mmol) was added portionwise to cooled methanol (50 ml) under nitrogen, and once addition was complete, 2,6-dibromopyridine (10 g, 42.2 mmol) was added portionwise. The resulting suspension was heated under reflux for 24 hours. The cooled reaction was concentrated under reduced pressure, the residue diluted with water (100 ml), and extracted with ethyl acetate (2×75 ml). The organic extracts were dried (MgSO4), and evaporated under reduced pressure to give a pale yellow oil. The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2) to give the title compound as a clear oil, 4.23 g.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](Br)[N:4]=1.[CH3:10][OH:11]>>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:11][CH3:10])[N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
once addition
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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